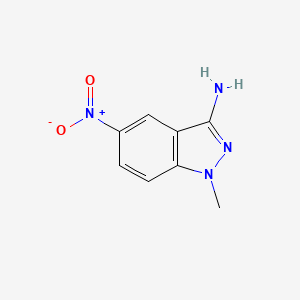

1-Methyl-5-nitro-1H-indazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-nitroindazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-11-7-3-2-5(12(13)14)4-6(7)8(9)10-11/h2-4H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCBDQKSMZLREY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Methyl-5-nitro-1H-indazol-3-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-5-nitro-1H-indazol-3-amine

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound (CAS No. 73105-48-3). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data to offer field-proven insights into the utility of this heterocyclic compound as a valuable building block in modern chemical research.

Introduction to a Privileged Scaffold

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. The indazole core is widely recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] The specific substitution pattern of this molecule—an amine at the 3-position, a nitro group at the 5-position, and a methyl group at the N-1 position—creates a unique electronic and steric profile, making it a versatile intermediate for the synthesis of more complex molecules and potential drug candidates. This guide will elucidate the key chemical characteristics that underpin its utility.

Synthesis and Structural Elucidation

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a logical and efficient pathway can be constructed based on established methodologies for analogous indazole derivatives. The proposed synthesis is a two-step process involving the formation of the core indazole ring followed by selective N-methylation.

Proposed Synthetic Pathway

The synthesis initiates with the cyclization of a substituted benzonitrile to form the 3-amino-5-nitroindazole scaffold, which is subsequently methylated at the N-1 position.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Nitro-1H-indazol-3-amine [2]

-

Dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq) in n-butanol.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Heat the reaction mixture to 110°C and stir for 2-3 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature to allow for precipitation.

-

Filter the resulting solid, wash with a cold solvent (e.g., dichloromethane), and dry under vacuum to yield 5-Nitro-1H-indazol-3-amine.

Step 2: Synthesis of this compound [3]

-

In a clean, dry reaction flask, dissolve 5-Nitro-1H-indazol-3-amine (1.0 eq) in a suitable solvent such as acetone.

-

Add methyl carbonate (2.0 eq) as the methylating agent.

-

Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq).

-

Heat the mixture to reflux and stir for 12-20 hours.

-

After cooling, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain the final product. Purification can be achieved via recrystallization.

Physicochemical Properties

The fundamental properties of this compound are summarized below. Proper storage in a cool, dry, and dark environment is crucial to maintain its integrity.[4]

| Property | Value | Source |

| CAS Number | 73105-48-3 | [4] |

| Molecular Formula | C₈H₈N₄O₂ | [4] |

| Molecular Weight | 192.18 g/mol | [4] |

| Appearance | Expected to be a light brown to orange solid | [2] |

| Storage | 2-8°C, sealed, dry, protected from light | [4] |

Spectroscopic Profile (Predicted)

While comprehensive, published spectral data for this specific molecule is limited, its structure allows for the confident prediction of key spectroscopic features. Researchers performing characterization should anticipate the following signals.

| Technique | Predicted Features | Rationale |

| ¹H NMR | Aromatic Region (3H): Three distinct signals between 7.0-9.0 ppm. Amine (2H): A broad singlet (NH₂). Methyl (3H): A sharp singlet around 4.0-4.2 ppm (N-CH₃). | The aromatic protons are in different electronic environments due to the substituents. The N-methyl group is characteristic and typically appears in this region. |

| ¹³C NMR | Aromatic Carbons: 6 signals in the aromatic region (approx. 110-150 ppm). Methyl Carbon: 1 signal in the aliphatic region (approx. 30-35 ppm). | The molecule has 8 unique carbons. The N-methyl carbon will be distinct from the sp² hybridized ring carbons. |

| Mass Spec (MS) | [M+H]⁺: Expected at m/z 193.07. | The molecular ion peak corresponding to the protonated molecule is the primary signal expected in ESI-MS. |

| Infrared (IR) | N-H Stretch: 3300-3500 cm⁻¹ (amine). C-H Stretch: 2850-3000 cm⁻¹ (methyl). NO₂ Stretch: Asymmetric and symmetric bands around 1550 cm⁻¹ and 1350 cm⁻¹. | These stretches are characteristic of the primary amine, methyl, and nitro functional groups present in the molecule. |

Reactivity and Chemical Profile

The chemical behavior of this compound is dictated by the interplay of its three key functional groups. The methylation at the N-1 position simplifies its reactivity profile compared to the unsubstituted parent by preventing tautomerization and reactions at that site.

Caption: Functional group analysis of this compound.

-

The 3-Amino Group: This exocyclic amine is a primary nucleophilic site. It can readily undergo reactions such as acylation to form amides, alkylation, or serve as a building block in coupling reactions.

-

The 5-Nitro Group: As a potent electron-withdrawing group, the nitro moiety deactivates the fused benzene ring towards electrophilic aromatic substitution. Its most significant synthetic utility lies in its ability to be reduced to a 5-amino group.[1] This transformation opens up a new reactive site, enabling the synthesis of a wide array of derivatives, such as sulfonamides and carbamates, which have shown antimicrobial properties in related systems.[5]

-

The Indazole Core: The heterocyclic ring system is generally stable but can participate in various metal-catalyzed cross-coupling reactions, depending on the other substituents and reaction conditions.

Applications in Research and Drug Development

This compound is not an end-product therapeutic but rather a strategic intermediate for accessing novel chemical matter. Its value lies in the synthetic handles it provides.

-

Scaffold for Medicinal Chemistry: The broader 5-nitroindazole framework has been explored for a range of biological activities. Derivatives have demonstrated potential as trichomonacidal, antichagasic, and antineoplastic agents.[6] This compound serves as a starting point for generating libraries of analogs to probe these activities further.

-

Intermediate for Complex Synthesis: The orthogonal reactivity of the 3-amino and 5-nitro groups is a key asset. The nitro group can be reduced to an amine, and this new amino group can be functionalized independently of the original 3-amino group, allowing for the construction of complex, multi-functionalized molecules.

-

Probe Development: The indazole scaffold is known to interact with targets in the central nervous system and enzymes like Indoleamine-2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[1] This molecule provides a foundation for designing chemical probes to study these biological systems.

Safety and Handling

-

Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wash hands thoroughly after handling.[7]

-

Conclusion

This compound is a strategically designed heterocyclic compound with significant potential as a synthetic intermediate. Its defined regiochemistry, coupled with the distinct and orthogonal reactivity of its amino and nitro functional groups, makes it a valuable tool for medicinal chemists and researchers. By leveraging the known biological relevance of the indazole scaffold, this molecule provides a robust starting point for the development of novel probes and therapeutic candidates.

References

- 1. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 2. 3-Amino-5-nitroindazole | 41339-17-7 [amp.chemicalbook.com]

- 3. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Methyl-5-nitro-1H-indazol-3-amine (CAS 73105-48-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-5-nitro-1H-indazol-3-amine (CAS Number: 73105-48-3), a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a well-established pharmacophore, and the introduction of a nitro group at the 5-position, coupled with methylation and amination, confers specific physicochemical and biological properties. This document details the molecular structure, physicochemical characteristics, a proposed synthetic pathway, and an in-depth discussion of the potential biological activities and mechanisms of action of this compound, with a particular focus on its relevance in the context of antiparasitic drug discovery. Standardized protocols for its characterization and biological evaluation are also presented to facilitate further research and development.

Introduction: The Significance of the Nitroindazole Scaffold

The indazole ring system is a bicyclic heteroaromatic compound that has garnered substantial attention in the field of drug discovery due to its versatile biological activities.[1] Various substituted indazoles have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antidiabetic agents.[1] The 1H-indazole-3-amine moiety, in particular, is recognized as an effective hinge-binding fragment in kinase inhibitors, a crucial class of oncology drugs.[1]

The introduction of a nitro group onto the indazole core, specifically at the 5-position, is a key structural modification. Nitro-heterocyclic compounds are a cornerstone in the treatment of parasitic infections, with their mechanism of action often linked to the bioreduction of the nitro group within the target organism.[2][3] This process can lead to the generation of reactive nitrogen species that induce cytotoxic effects through oxidative stress and damage to cellular macromolecules. This established precedent places 5-nitroindazole derivatives, including this compound, as promising candidates for the development of novel antiparasitic agents.

This guide aims to consolidate the available technical information on this compound and to provide a scientifically grounded framework for its further investigation and application in research and drug development.

Molecular Structure and Physicochemical Properties

This compound is a small molecule with a well-defined structure that dictates its chemical behavior and biological interactions.

Structural Characterization

The core of the molecule is an indazole ring, which is a fused system of a benzene ring and a pyrazole ring. The key substituents that define its identity are:

-

A methyl group at the N1 position of the pyrazole ring.

-

A nitro group at the C5 position of the benzene ring.

-

An amine group at the C3 position of the pyrazole ring.

Figure 1: Chemical structure of this compound with IUPAC numbering.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing experimental protocols, including solvent selection for reactions and bioassays, as well as for computational modeling studies.

| Property | Value | Source |

| CAS Number | 73105-48-3 | [Multiple Sources] |

| Molecular Formula | C₈H₈N₄O₂ | [Multiple Sources] |

| Molecular Weight | 192.18 g/mol | [Multiple Sources] |

| IUPAC Name | This compound | [Multiple Sources] |

| Appearance | Solid (Orange to red) | [ChemicalBook] |

| Purity | Typically ≥95% | [Multiple Sources] |

| SMILES | CN1C2=C(C=C(C=C2)--INVALID-LINK--[O-])C(=N1)N | [Biosynth] |

| InChI Key | WVCBDQKSMZLREY-UHFFFAOYSA-N | [Sigma-Aldrich] |

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound involves a multi-step process starting from a commercially available substituted benzonitrile.

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Synthesis of 1H-5-nitroindazol-3-amine (Precursor):

-

To a solution of 2-fluoro-5-nitrobenzonitrile in a suitable solvent such as n-butanol, add hydrazine hydrate.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield 1H-5-nitroindazol-3-amine. The rationale for this step is the nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring.

-

-

N-Methylation of the Indazole Ring:

-

Suspend the precursor, 1H-5-nitroindazol-3-amine, in an appropriate polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add a suitable base, for example, anhydrous potassium carbonate (K₂CO₃), to deprotonate the indazole nitrogen.

-

To the resulting mixture, add a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (DMS) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

After the reaction is complete, filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product, this compound.

-

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. While specific spectra for this compound are not publicly available, the expected data can be predicted based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the benzene ring (typically in the range of δ 7.5-9.0 ppm), a singlet for the N-methyl protons (around δ 4.0 ppm), and a broad singlet for the amine protons. |

| ¹³C NMR | Resonances corresponding to the eight carbon atoms, including the aromatic carbons, the C3 carbon bearing the amine group, and the N-methyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ at m/z 193.07, consistent with the molecular formula C₈H₈N₄O₂. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and strong asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound, with the retention time dependent on the column and mobile phase used. |

Biological Activity and Therapeutic Potential

The primary therapeutic potential of this compound lies in its classification as a 5-nitroindazole derivative, a class of compounds with demonstrated antiparasitic properties.

Antiparasitic Activity

Research has shown that various 5-nitroindazole derivatives exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas disease.[3][4] This activity is often superior to or comparable with the current clinical drugs, nifurtimox and benznidazole. The mechanism of action is believed to be analogous to these drugs, involving the enzymatic reduction of the nitro group within the parasite.

Figure 3: Proposed reductive activation pathway of 5-nitroindazoles in parasitic cells.

This reductive activation leads to the formation of highly reactive radical species and other intermediates that induce oxidative stress, disrupt cellular machinery, and ultimately lead to parasite death.[4] Given its structural features, it is highly probable that this compound acts as a pro-drug that undergoes a similar activation process in susceptible parasites.

Other Potential Applications

In addition to its antiparasitic potential, the 5-nitroindazole scaffold has been investigated for other therapeutic applications, including:

-

Anticancer Activity: Some derivatives have shown moderate antineoplastic activity against various cancer cell lines.[3]

-

Trichomonacidal Activity: Remarkable activity against Trichomonas vaginalis has been reported for certain 5-nitroindazole compounds.[3]

Experimental Protocols for Evaluation

To further elucidate the therapeutic potential of this compound, a series of standardized in vitro and in vivo experiments are recommended.

In Vitro Antiparasitic Assay (Trypanosoma cruzi)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the compound against different life stages of T. cruzi.

Methodology:

-

Culture of Parasites: Culture epimastigotes of a reference T. cruzi strain in a suitable liquid medium (e.g., LIT medium) supplemented with fetal bovine serum at 28°C.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions in the culture medium to achieve the desired final concentrations.

-

Assay:

-

Seed a 96-well microplate with epimastigotes at a density of 1 x 10⁶ parasites/mL.

-

Add the serially diluted compound to the wells. Include wells with parasites and medium only (negative control), and wells with a reference drug like benznidazole (positive control).

-

Incubate the plates at 28°C for 72 hours.

-

-

Quantification of Growth Inhibition:

-

Add a resazurin-based reagent to each well and incubate for a further 4-6 hours.

-

Measure the fluorescence or absorbance using a microplate reader.

-

Calculate the percentage of growth inhibition for each concentration relative to the negative control.

-

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Objective: To assess the toxicity of the compound against a mammalian cell line to determine its selectivity index (SI).

Methodology:

-

Cell Culture: Culture a mammalian cell line (e.g., L929 fibroblasts or Vero cells) in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.

-

Assay:

-

Seed a 96-well plate with the mammalian cells and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compound.

-

Incubate for 24-48 hours.

-

-

Quantification of Viability: Use a standard cell viability assay, such as the MTT or resazurin assay, to determine the percentage of viable cells.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) and determine the Selectivity Index (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Safety and Handling

Based on available Material Safety Data Sheet (MSDS) information, this compound should be handled with appropriate precautions.

-

Hazards: The compound is considered harmful if swallowed and may cause skin and eye irritation. [ChemicalBook]

-

Handling: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is between 2-8°C. [Multiple Sources]

Conclusion

This compound is a heterocyclic compound with significant potential, particularly in the field of antiparasitic drug discovery. Its structural similarity to other biologically active 5-nitroindazoles suggests that it is a promising candidate for further investigation. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a framework for its biological evaluation. Future research should focus on the validation of its synthesis, comprehensive characterization, and a thorough assessment of its efficacy and mechanism of action in relevant biological systems. The insights gained from such studies will be invaluable for the potential development of this compound into a novel therapeutic agent.

References

An In-Depth Technical Guide to the Synthesis of 1-Methyl-5-nitro-1H-indazol-3-amine

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 1-Methyl-5-nitro-1H-indazol-3-amine, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical sciences. It details a robust and efficient two-step synthetic pathway, commencing with the formation of the 5-nitro-1H-indazol-3-amine core, followed by a regioselective N1-methylation. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of this compound

The indazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutics. The specific substitution pattern of this compound, featuring a methyl group at the N1 position, a nitro group at the C5 position, and an amino group at the C3 position, renders it a highly versatile intermediate for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies. The strategic placement of these functional groups allows for a multitude of subsequent chemical transformations, making it a valuable asset in the drug discovery pipeline.

This guide will elucidate a practical and scalable synthetic route to this important molecule, focusing on the chemical logic behind each step to empower researchers with a deep understanding of the process.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-step approach. The primary disconnection is at the N1-methyl bond, leading back to the key intermediate, 5-nitro-1H-indazol-3-amine. This intermediate, in turn, can be synthesized from a commercially available and appropriately substituted benzene derivative.

Diagram 1: Retrosynthetic Analysis

Caption: A simplified retrosynthetic pathway for this compound.

This strategy is advantageous as it utilizes a convergent approach, building the core heterocyclic system first and then introducing the methyl group in the final step. This sequence avoids potential complications of carrying the methyl group through the cyclization reaction.

Synthesis of the Key Intermediate: 5-Nitro-1H-indazol-3-amine

The synthesis of 5-nitro-1H-indazol-3-amine is efficiently achieved through the cyclization of 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution of the activated fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring system.

Mechanism of Formation

The reaction is initiated by the nucleophilic attack of hydrazine on the electron-deficient aromatic ring at the position of the fluorine atom. The strong electron-withdrawing effect of the nitro and cyano groups facilitates this substitution. The resulting intermediate then undergoes an intramolecular addition of the terminal amino group of the hydrazine moiety to the cyano group, followed by tautomerization to yield the stable aromatic indazole ring.

Diagram 2: Proposed Reaction Mechanism for the Formation of 5-Nitro-1H-indazol-3-amine

Caption: The mechanistic pathway for the synthesis of the indazole intermediate.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluoro-5-nitrobenzonitrile | 166.11 | 1.0 g | 6.02 mmol |

| Hydrazine hydrate (~80%) | 50.06 | 420 µL | ~7.22 mmol |

| n-Butanol | 74.12 | 20 mL | - |

| Dichloromethane | 84.93 | As needed | - |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-nitrobenzonitrile (1.0 g, 6.02 mmol) and n-butanol (20 mL).

-

Stir the mixture at room temperature to dissolve the starting material.

-

Carefully add hydrazine hydrate (420 µL, ~7.22 mmol) to the solution.

-

Heat the reaction mixture to 110 °C and maintain this temperature with stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add dichloromethane to the mixture to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash with a small amount of cold dichloromethane, and dry under vacuum to afford 5-nitro-1H-indazol-3-amine as a solid.[1]

Expected Yield: 84%

Characterization Data (as reported in the literature):

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.89 (d, 1H), 8.05 (dd, 1H), 7.34 (d, 2H), 5.98 (s, 2H).[1]

Regioselective N1-Methylation

The final step in the synthesis is the regioselective methylation of 5-nitro-1H-indazol-3-amine at the N1 position. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and the regioselectivity of alkylation is highly dependent on the reaction conditions.

Controlling Regioselectivity: The Rationale

The N1- and N2-anions of the indazole ring are in equilibrium. The N1-substituted product is generally the thermodynamically more stable isomer, while the N2-substituted product is often the kinetically favored one. To achieve high selectivity for the desired N1-methylated product, conditions that favor thermodynamic control are employed. This typically involves the use of a strong, non-nucleophilic base to fully deprotonate the indazole, allowing the system to reach equilibrium, followed by the addition of the methylating agent.

Sodium hydride (NaH) is an excellent choice of base for this purpose as it irreversibly deprotonates the indazole, forming the sodium salt. The use of an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is also crucial.

Diagram 3: N1 vs. N2 Methylation of Indazole

Caption: Regioselectivity in the methylation of the indazole ring system.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from general procedures for the N1-alkylation of indazoles. Optimization may be required for this specific substrate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 1.0 mmol scale) | Moles |

| 5-Nitro-1H-indazol-3-amine | 178.14 | 178 mg | 1.0 mmol |

| Sodium hydride (60% dispersion in oil) | 24.00 (as NaH) | 44 mg | 1.1 mmol |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 10 mL | - |

| Methyl iodide | 141.94 | 69 µL | 1.1 mmol |

| Saturated aqueous ammonium chloride | - | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (44 mg, 1.1 mmol) in mineral oil.

-

Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, and carefully decant the hexane.

-

Add anhydrous THF (5 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve 5-nitro-1H-indazol-3-amine (178 mg, 1.0 mmol) in anhydrous THF (5 mL).

-

Slowly add the solution of 5-nitro-1H-indazol-3-amine to the sodium hydride suspension at 0 °C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases and a clear solution or fine suspension of the sodium salt is formed.

-

Cool the mixture back down to 0 °C and add methyl iodide (69 µL, 1.1 mmol) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a suggested starting point for elution) to yield this compound.

Safety Precautions:

-

Sodium hydride is a highly flammable and moisture-sensitive reagent. Handle it with extreme care under an inert atmosphere.

-

Methyl iodide is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment.

-

Hydrazine hydrate is corrosive and toxic. Handle with appropriate safety measures.

Characterization and Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Appearance of a singlet corresponding to the N-methyl protons (typically around 3.5-4.0 ppm), along with the aromatic protons of the indazole ring. |

| ¹³C NMR | Appearance of a signal for the N-methyl carbon, in addition to the signals for the indazole core. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₈H₈N₄O₂ (192.18 g/mol ). |

| IR Spec. | Characteristic peaks for N-H stretching (of the amino group), C-H stretching, N-O stretching (of the nitro group), and aromatic C=C stretching. |

Conclusion

This technical guide has outlined a reliable and well-precedented two-step synthesis of this compound. The synthesis of the key intermediate, 5-nitro-1H-indazol-3-amine, is achieved in high yield from readily available starting materials. The subsequent regioselective N1-methylation, while requiring careful control of reaction conditions, provides a clear pathway to the desired product. The principles and protocols detailed herein are intended to provide researchers with a solid foundation for the synthesis of this valuable building block and to facilitate its application in the development of novel therapeutic agents.

References

A Technical Guide to the Physicochemical Characteristics of Nitroindazole Derivatives

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

Nitroindazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antiparasitic, antineoplastic, and antimicrobial properties.[1][2][3] Their therapeutic potential is fundamentally linked to their physicochemical characteristics, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of properties such as lipophilicity, ionization state (pKa), and aqueous solubility is not merely an academic exercise; it is a critical prerequisite for successful drug design, enabling the optimization of lead compounds to enhance bioavailability and efficacy while minimizing toxicity.[4][5][6]

This guide provides an in-depth exploration of the core physicochemical characteristics of nitroindazole derivatives. Moving beyond a simple listing of properties, we will delve into the underlying structural and electronic factors that dictate these characteristics, provide field-proven experimental protocols for their determination, and explain the causal reasoning behind key methodological choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to accelerate the translation of promising nitroindazole-based compounds from the bench to the clinic.

Chapter 1: The Indazole Nucleus and the Influence of the Nitro Group

The physicochemical nature of a nitroindazole derivative is a direct consequence of the interplay between the indazole core and its substituents, most notably the nitro (-NO₂) group. The indazole ring itself is an aromatic heterocyclic system containing two nitrogen atoms, which can exist in different tautomeric forms, influencing its properties.[7]

The introduction of a nitro group dramatically alters the electronic landscape of the molecule. As one of the strongest electron-withdrawing groups used in medicinal chemistry, the -NO₂ group exerts its influence through two primary mechanisms:[8][9][10]

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bonds.

-

Resonance Effect (-M): The nitro group can delocalize electron density from the ring onto itself, further decreasing the electron density on the indazole system.

The position of the nitro group (e.g., at C4, C5, C6, or C7) is a critical determinant of the molecule's overall properties.[11][12] This regiochemical placement dictates the extent of electronic perturbation, which in turn modulates the molecule's pKa, dipole moment, and susceptibility to metabolic processes.[13] For instance, a nitro group positioned to maximize resonance delocalization will have a more profound impact on the acidity of the N-H proton than one where such effects are limited.

Chapter 2: Lipophilicity (logP/logD) - The Key to Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical physicochemical parameter in drug design. It is quantified as the partition coefficient (logP) for neutral species or the distribution coefficient (logD) for ionizable species at a specific pH. This parameter dictates a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic breakdown.

Authoritative Insight: Why Lipophilicity Matters

An optimal lipophilicity range (typically logD at pH 7.4 between 1 and 3) is often sought. Compounds that are too hydrophilic struggle to cross the lipid bilayers of cell membranes, leading to poor absorption. Conversely, excessively lipophilic compounds may exhibit poor aqueous solubility, become sequestered in fatty tissues, show high plasma protein binding (reducing the free drug concentration), and are often more susceptible to metabolism by cytochrome P450 enzymes.

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination

This protocol describes the gold-standard shake-flask method for determining the distribution coefficient at physiological pH.

Step-by-Step Methodology:

-

Solvent Preparation (Causality): Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them overnight and then separating the layers. This crucial step prevents volume changes during the experiment, ensuring the measured concentrations reflect the true equilibrium partitioning.

-

Compound Preparation: Prepare a concentrated stock solution of the nitroindazole derivative in a suitable solvent like DMSO (e.g., 10 mM).

-

Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS.

-

Spiking: Add a small aliquot of the stock solution to the vial (e.g., 10 µL), ensuring the final co-solvent concentration is minimal (<1%) to avoid affecting the partitioning behavior.

-

Equilibration (Causality): Seal the vial and shake it on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient period (2 to 24 hours) to ensure equilibrium is reached. The time required should be determined empirically for a new class of compounds.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 3000 x g for 10 minutes) to achieve complete separation of the two phases.

-

Quantification (Causality): Carefully sample a known volume from both the aqueous and the n-octanol layers. Quantify the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection.[14][15] A standard calibration curve is required for accurate quantification.

-

Calculation: Calculate the logD using the formula: logD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Data Summary: Lipophilicity of Nitroindazoles

| Compound | logP/logD | Comments | Source |

| 7-Nitroindazole | 1.8 (logP) | A moderately lipophilic parent scaffold. | [16] |

| Substituted 5-Nitroindazoles | Variable | Lipophilicity is modulated by the nature of other substituents. Alkyl or aryl groups typically increase logP. | [3] |

Chapter 3: Ionization Constant (pKa) - The Determinant of Charge

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For nitroindazoles, the primary ionizable proton is typically the one on the indazole nitrogen (N-H), which is acidic. The strong electron-withdrawing nature of the nitro group increases the acidity (lowers the pKa) of this proton compared to unsubstituted indazole.

Authoritative Insight: Why pKa Matters

A compound's pKa dictates its charge state in different biological compartments. The pH of the stomach (~1.5-3.5), small intestine (~6.0-7.4), and blood (~7.4) varies significantly. The charge state profoundly influences solubility (ionized forms are generally more soluble) and permeability (neutral forms are generally more membrane-permeable), a concept explained by the pH-partition hypothesis.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Step-by-Step Methodology:

-

Sample Preparation (Causality): Dissolve a precise amount of the nitroindazole derivative in a suitable solvent system. For compounds with low aqueous solubility, a co-solvent like methanol or DMSO is often required. The ionic strength of the solution should be kept constant with a background electrolyte (e.g., 0.15 M KCl) to minimize activity coefficient variations.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated, high-precision pH electrode to monitor the pH.

-

Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl or 0.1 M KOH) using an automated burette.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis (Causality): Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point on the titration curve. Specialized software is used to analyze the curve, especially for complex cases or when co-solvents are used, by fitting the data to the Henderson-Hasselbalch equation and correcting for the co-solvent effect to determine the aqueous pKa.

Data Summary: pKa of Nitroindazoles

| Compound | pKa | Comments | Source |

| 7-Nitroindazole | 10.03 | The N-H proton is weakly acidic. | [17] |

| Other Nitroindazoles | Variable | The pKa will vary based on the position and electronic nature of other substituents on the ring. | [13] |

Chapter 4: Aqueous Solubility - The Foundation for Absorption

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a fundamental property that limits drug absorption from the gastrointestinal tract and presents challenges for intravenous formulation.

Authoritative Insight: Why Solubility Matters

For oral drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed. Poor solubility is a leading cause of failure in drug development. Thermodynamic solubility represents the true equilibrium value and is the most relevant measure for drug discovery.

Experimental Protocol: Equilibrium Shake-Flask Method for Thermodynamic Solubility

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid nitroindazole derivative to a vial containing a buffer of known pH (e.g., PBS at pH 7.4). The excess solid is critical to ensure a saturated solution is formed.

-

Equilibration (Causality): Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours). This ensures that the system reaches thermodynamic equilibrium between the solid and dissolved states.

-

Phase Separation (Causality): Separate the undissolved solid from the solution. This must be done carefully to avoid disturbing the equilibrium. Centrifugation followed by careful removal of the supernatant or filtration through a low-binding filter (e.g., PVDF) are common methods.

-

Quantification: Dilute the clear supernatant and analyze its concentration using a validated HPLC-UV or LC-MS method against a standard curve.[6]

-

Reporting: The result is reported as the solubility in units such as µg/mL or µM.

Data Summary: Aqueous Solubility of Nitroindazoles

| Compound | Aqueous Solubility (pH 7.4) | Comments | Source |

| 7-Nitroindazole | >24.5 µg/mL | This indicates at least moderate solubility for the parent compound. | [16] |

| Highly Substituted Derivatives | Can be very low | Solubility often decreases as lipophilicity and molecular weight increase. | [18] |

Chapter 5: Synthesis, Purification, and Final Considerations

The accuracy of all physicochemical data is contingent on the purity of the test compound. The synthesis of nitroindazole derivatives often involves the nitration of an indazole precursor or the construction of the ring from a nitrated starting material.[7][19]

Crucial Validation Steps:

-

Purification: Following synthesis, rigorous purification, typically via column chromatography or recrystallization, is mandatory to isolate the desired regioisomer and remove impurities.[7]

-

Characterization: The structure and purity of the final compound must be unequivocally confirmed using techniques like NMR (¹H and ¹³C), Mass Spectrometry (MS), and HPLC analysis to determine purity (ideally >95%).[19][20]

Impurities, such as regioisomers or starting materials, can have vastly different physicochemical properties and will lead to erroneous and misleading data, potentially derailing a drug discovery project.

Conclusion

The physicochemical characteristics of nitroindazole derivatives are a complex but predictable function of their molecular structure. The potent electron-withdrawing nature of the nitro group, combined with the influence of its position and other substituents, governs the critical properties of lipophilicity, pKa, and solubility. A disciplined, empirical approach to measuring these parameters, using validated protocols as outlined in this guide, is essential. This foundational knowledge empowers medicinal chemists to rationally design and optimize nitroindazole derivatives, transforming biologically active hits into viable drug candidates with desirable pharmacokinetic profiles.

References

- 1. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions [mdpi.com]

- 8. Why does NO₂ group show its effect only at ortho? - askIITians [askiitians.com]

- 9. svedbergopen.com [svedbergopen.com]

- 10. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. The position of the nitro group affects the mutagenicity of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. rroij.com [rroij.com]

- 16. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2942-42-9 CAS MSDS (7-Nitroindazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 18. mdpi.com [mdpi.com]

- 19. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Indazole Moiety

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Though rare in nature, synthetic compounds built upon the indazole core exhibit a remarkable breadth of pharmacological activities, making them a focal point for drug discovery programs.[1][3] This versatility stems from the indazole nucleus's unique electronic properties and its ability to be functionalized at multiple positions, allowing for the fine-tuning of steric and electronic characteristics to optimize interactions with biological targets.[4]

From anti-inflammatory agents like Bendazac and Benzydamine to a growing arsenal of targeted cancer therapies, the indazole scaffold is at the heart of numerous FDA-approved drugs.[1][5] This guide provides a technical overview of substituted indazole compounds, covering key synthetic strategies, diverse biological applications with a focus on oncology, structure-activity relationships, and a look at exemplary indazole-based therapeutics.

Part 1: Synthetic Strategies for Accessing the Indazole Core

The construction of the indazole ring system and the introduction of substituents are critical first steps in the development of novel therapeutics. A variety of synthetic methods have been developed, each with its own advantages regarding substrate scope, regioselectivity, and reaction conditions.

Common Synthetic Routes

Classical and modern synthetic approaches provide a robust toolbox for chemists. Key strategies include:

-

Jacobsen Indazole Synthesis: A traditional method involving the cyclization of o-hydrazinobenzoic acids.

-

Cadogan-Sundberg Reaction: This involves the reductive cyclization of 2-nitrobenzylamines or related compounds, often using phosphites.[6]

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern methods frequently employ palladium catalysis for C-N and C-C bond formation to build the indazole core or add substituents.[1]

-

Cascade Reactions: One-pot procedures that form multiple bonds in a single sequence offer efficiency and are increasingly popular for generating molecular complexity.[7]

Experimental Protocol: A General Procedure for N1-Alkylation

The selective functionalization of the indazole nitrogen atoms is crucial for modulating pharmacological activity. Below is a representative protocol for N1-alkylation, a common step in the synthesis of many indazole-based drugs.

Objective: To selectively introduce an alkyl or benzyl group at the N1 position of a 3-aminoindazole intermediate.

Materials:

-

3-Aminoindazole (1 equivalent)

-

Potassium hydroxide (KOH), powdered (1.5 equivalents)

-

Appropriate alkyl or benzyl halide (e.g., 3-cyanobenzyl chloride) (1.1 equivalents)

-

Dimethyl sulfoxide (DMSO) as solvent

-

Ethyl acetate and water for workup

-

Anhydrous sodium sulfate for drying

Procedure:

-

Reaction Setup: To a solution of 3-aminoindazole in DMSO, add powdered potassium hydroxide. Stir the suspension at room temperature for 30 minutes.

-

Alkylation: Add the alkyl/benzyl halide to the reaction mixture dropwise.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N1-substituted 3-aminoindazole.[8]

Part 2: Diverse Biological Activities of Substituted Indazoles

The true power of the indazole scaffold lies in the vast range of biological activities its derivatives possess.[2] While their applications are broad, a significant focus in recent years has been on the development of kinase inhibitors for cancer therapy.[9]

Indazole derivatives have demonstrated a wide spectrum of pharmacological effects, including:

A Deep Dive into Oncology: Indazoles as Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling pathways controlling growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The indazole core has proven to be an exceptional scaffold for designing potent and selective kinase inhibitors.[12]

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[13][14] Several indazole-based drugs, most notably Axitinib, function by potently inhibiting VEGFR tyrosine kinases.[13][15]

-

Axitinib (Inlyta®): An FDA-approved drug for advanced renal cell carcinoma (RCC), Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3.[13][16][17] By binding to the ATP-binding site of these receptors, it blocks downstream signaling, thereby inhibiting the proliferation and migration of endothelial cells required for angiogenesis.[13][15]

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for repairing single-strand DNA breaks.[18][19] In tumors with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP creates a "synthetic lethality," leading to the accumulation of catastrophic DNA damage and cell death.[18][20]

-

Niraparib (Zejula®): An oral, selective PARP-1 and PARP-2 inhibitor, Niraparib is approved for the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer.[1][21] It works by both inhibiting the enzymatic activity of PARP and by "trapping" the PARP enzyme on damaged DNA, which is highly cytotoxic to cancer cells.[19][22]

Part 3: Structure-Activity Relationships (SAR)

Understanding how chemical modifications to the indazole scaffold affect biological activity is paramount for rational drug design.[23][24] SAR studies guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

Key SAR insights for indazole-based kinase inhibitors often revolve around:

-

N1-Substitution: The substituent at the N1 position frequently interacts with the solvent-exposed region of the kinase ATP-binding pocket. Modifying this group can significantly impact potency and selectivity.[8][23]

-

C3-Substitution: The C3 position is often a key interaction point, with various groups being used to form hydrogen bonds or other interactions within the hinge region of the kinase.

-

C4, C5, C6, C7-Substitution: Substituents on the benzene ring portion of the scaffold can modulate physical properties like solubility and cell permeability, as well as fine-tune interactions with the target protein. For example, studies on CCR4 antagonists found that methoxy or hydroxyl groups at C4 were potent, while only small groups were tolerated at C5, C6, or C7.[8][23]

| Compound/Class | Target Kinase(s) | Key Structural Features & SAR Insights | IC50 (nM) |

| Axitinib | VEGFR-1, -2, -3 | N1-methyl group, C3-vinylpyridine moiety for hinge binding. Highly selective for VEGFR family.[15] | 0.1 - 0.3 |

| Niraparib | PARP-1, PARP-2 | N1-piperidine ring is crucial for activity. The overall structure fits into the NAD+ binding pocket of PARP.[20][21] | PARP-1: 3.8, PARP-2: 2.1 |

| Pazopanib | VEGFR, PDGFR, c-Kit | N-methyl group on the indazole. The pyrimidine substituent at C3 is key for multi-kinase inhibitory activity.[1] | VEGFR-2: 30 |

| Entrectinib | ALK, TRK A/B/C | 3-aminoindazole core. The large, complex substituent at the N1 position drives potent inhibition of target kinases.[1] | ALK: 12 |

Conclusion and Future Perspectives

The substituted indazole scaffold has solidified its position as a cornerstone of modern medicinal chemistry. Its synthetic tractability and pharmacological versatility have led to the successful development of numerous drugs, particularly in the field of oncology.[1][25] The ability to create vast libraries of indazole derivatives and screen them against various biological targets ensures that this privileged structure will continue to yield novel therapeutic agents.[26][27]

Future research will likely focus on developing indazole derivatives with novel mechanisms of action, improved selectivity profiles to reduce off-target effects, and the ability to overcome drug resistance.[25] The exploration of indazoles as inhibitors for emerging targets, such as PKMYT1 kinase or PI3Kδ, highlights the ongoing potential of this remarkable scaffold to address unmet medical needs.[28][29]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole Derivatives [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. ijsdr.org [ijsdr.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. journal.hep.com.cn [journal.hep.com.cn]

- 11. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 14. cancerresearchuk.org [cancerresearchuk.org]

- 15. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Axitinib - Wikipedia [en.wikipedia.org]

- 17. grokipedia.com [grokipedia.com]

- 18. urology-textbook.com [urology-textbook.com]

- 19. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]

- 22. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nitroindazole Nucleus: A Historical and Technical Guide to its Enduring Legacy in Medicinal Chemistry

Abstract

The nitroindazole scaffold, a heterocyclic framework of enduring interest, has carved a significant niche in the landscape of medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and core scientific attributes of nitro-substituted indazoles. From their early synthetic explorations to their contemporary applications as sophisticated tools in drug discovery, this document offers a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the foundational synthetic methodologies, dissect their unique mechanism of action as bioreductive agents, and survey their therapeutic applications, including their roles as antiparasitic and anticancer agents, and as probes for hypoxic tissues. This guide is designed to be a definitive resource, blending historical context with practical, field-proven insights and detailed experimental protocols.

A Century of Discovery: The Historical Trajectory of Nitroindazoles

The journey of the indazole ring system began in the late 19th century, with Emil Fischer credited for the first synthesis of the parent indazole ring in the 1880s.[1] However, the exploration of its nitro-substituted derivatives, which would unlock a wealth of pharmacological activity, gained significant momentum in the early 20th century. Pioneers in heterocyclic chemistry, including Jacobson, Huber, and Auwers, laid the groundwork for indazole synthesis in the early 1900s through methods like the cyclization of N-nitroso-o-toluidines.[1] These early endeavors were crucial in providing access to a variety of substituted indazoles, paving the way for systematic investigations into their chemical and biological properties.

The mid-20th century marked a period of refinement, with the development of more controlled and systematic approaches to the synthesis of specific nitroindazole isomers. A landmark achievement from this era was the well-documented procedure for the synthesis of 5-nitroindazole, a protocol that has since become a staple in the organic chemist's toolkit.[1] Subsequent research, including a notable 1976 patent, further expanded the synthetic repertoire, making the 4-, 5-, 6-, and 7-nitro isomers more readily accessible.[1] These foundational synthetic achievements were the catalysts for the extensive exploration of the biological activities of nitroindazoles that continues to this day.

A timeline of key developments in the broader field of nitro-heterocyclic chemistry, which provided the context for the emergence of nitroindazoles, is presented below.

| Era | Key Developments | Significance |

| Late 19th Century | Emil Fischer synthesizes the parent indazole ring.[1] | Establishes the foundational chemistry of the indazole scaffold. |

| Early 20th Century | Jacobson, Huber, and Auwers develop early methods for indazole synthesis.[1] | Paves the way for the synthesis of substituted indazole derivatives. |

| Mid-20th Century | Refined synthetic methods for specific nitroindazole isomers, such as 5-nitroindazole, are established.[1] | Enables systematic investigation into the structure-activity relationships of nitroindazoles. |

| Late 20th Century | Discovery of the bioreductive activation of nitroaromatics under hypoxic conditions. | Unveils a key mechanism of action and opens new therapeutic avenues in oncology. |

| 21st Century | Development of nitroindazole-based compounds as antiparasitic, antitubercular, and anticancer agents, and as hypoxia imaging probes. | Demonstrates the continued versatility and therapeutic potential of the nitroindazole scaffold. |

The Chemistry of Nitroindazoles: Synthesis and Physicochemical Properties

The strategic placement of the nitro group on the indazole ring profoundly influences the molecule's electronic properties, reactivity, and ultimately, its biological activity. Understanding the synthesis and physicochemical characteristics of different nitroindazole isomers is therefore fundamental for their application in medicinal chemistry.

Synthesis of a Key Intermediate: 5-Nitroindazole

The synthesis of 5-nitroindazole is a classic example of electrophilic aromatic substitution on the indazole ring. A widely used and reliable method involves the diazotization of 2-amino-5-nitrotoluene, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 5-Nitroindazole

This protocol is adapted from a well-established procedure in Organic Syntheses.[2]

Materials:

-

2-amino-5-nitrotoluene

-

Glacial acetic acid

-

Sodium nitrite

-

Deionized water

-

Methanol

-

Decolorizing charcoal

-

5-L round-bottomed flask with mechanical stirrer

-

Ice bath

-

Steam bath

-

Vacuum filtration apparatus

-

Oven

Procedure:

-

In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

-

Cool the solution to 15–20°C in an ice bath.

-

In a separate beaker, prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water.

-

Add the sodium nitrite solution to the stirred acetic acid solution all at once. Ensure the temperature does not rise above 25°C during the addition.

-

Continue stirring for 15 minutes to complete the diazotization.

-

Allow the solution to stand at room temperature for 3 days.

-

Concentrate the solution on a steam bath under reduced pressure until spattering begins.

-

Add 200 ml of water to the residue and transfer the slurry to a beaker.

-

Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80–90°C. The crude material should weigh between 47–57 g (80–96% yield) and have a melting point of 204–206°C.

-

For purification, recrystallize the crude product from 650 ml of boiling methanol with 5 g of decolorizing charcoal.

-

The resulting pale yellow needles of 5-nitroindazole should have a melting point of 208–209°C. The final yield is typically between 42–47 g (72–80%).

Physicochemical Properties of Nitroindazole Isomers

The position of the nitro group significantly impacts the physicochemical properties of the indazole core, influencing factors such as solubility, pKa, and lipophilicity (LogP). These parameters are critical for predicting a compound's pharmacokinetic and pharmacodynamic behavior.

| Property | 4-Nitroindazole | 5-Nitroindazole | 6-Nitroindazole | 7-Nitroindazole |

| Molecular Formula | C₇H₅N₃O₂ | C₇H₅N₃O₂ | C₇H₅N₃O₂ | C₇H₅N₃O₂ |

| Molecular Weight | 163.13 g/mol | 163.13 g/mol [3] | 163.14 g/mol [4] | 163.14 g/mol |

| Melting Point (°C) | 200-202 | 208-209[2] | 180-182[4][5] | 208-210 |

| Boiling Point (°C) | 383.3±15.0 (Predicted) | 383.3±15.0[3] | 290.19 (Rough Estimate)[6] | - |

| Water Solubility | - | 14.2 µg/mL[7][8] | >24.5 µg/mL[9] | Insoluble[10] |

| pKa | - | 4.91[11] | 4.87[11] | 10.03±0.40 (Predicted)[12] |

| LogP | - | 2.0 (Predicted) | 2.1 (Predicted) | 1.8 (Predicted) |

The Core Mechanism: Bioreductive Activation of Nitroindazoles

A defining feature of nitroindazoles in medicinal chemistry is their ability to act as bioreductive prodrugs. This mechanism is particularly relevant in the context of targeting hypoxic environments, such as those found in solid tumors and certain parasitic infections.

The Hypoxic Microenvironment: A Unique Therapeutic Target

Rapidly proliferating cancer cells often outgrow their blood supply, leading to regions of low oxygen tension, or hypoxia. Similarly, many pathogenic parasites thrive in anaerobic or microaerophilic environments. These hypoxic conditions present a unique physiological state that can be exploited for targeted drug delivery.

The Bioreductive Cascade

The central principle of bioreductive activation is the enzymatic reduction of the nitro group of the nitroindazole molecule. This process is highly dependent on the local oxygen concentration.

Caption: Bioreductive activation of nitroindazoles under normoxic vs. hypoxic conditions.

Under normal oxygen levels (normoxia), the one-electron reduction of the nitro group to a nitro radical anion is a reversible process. Molecular oxygen readily re-oxidizes the radical anion back to the parent nitro compound in a "futile cycle" that can generate reactive oxygen species.

In contrast, under hypoxic conditions, the lower oxygen concentration is insufficient to effectively re-oxidize the nitro radical anion. This allows for further, irreversible reduction to highly reactive intermediates such as nitroso and hydroxylamine species. These reactive metabolites can then form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and, ultimately, cell death. This selective activation in hypoxic environments forms the basis of their therapeutic utility.

Therapeutic Frontiers: Nitroindazoles in Drug Discovery

The unique properties of nitroindazoles have led to their investigation in a wide range of therapeutic areas.

Antiparasitic Agents

Protozoan parasites such as Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania species, and Giardia lamblia often reside in low-oxygen environments. This makes them prime targets for nitroindazole-based therapies. Indeed, several 5-nitroindazole derivatives have demonstrated potent activity against these parasites.

Biological Evaluation: In Vitro Anti-Trypanosomal Activity Assay

*This protocol provides a general framework for assessing the in vitro activity of nitroindazole compounds against Trypanosoma cruzi.

Materials:

-

Trypanosoma cruzi epimastigotes

-

Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS)

-

Test compounds (nitroindazole derivatives) dissolved in DMSO

-

Benznidazole (positive control)

-

96-well microtiter plates

-

Resazurin solution

-

Microplate reader

Procedure:

-

Culture T. cruzi epimastigotes in LIT medium at 28°C to the late logarithmic growth phase.

-

Prepare serial dilutions of the test compounds and benznidazole in LIT medium in a 96-well plate. The final DMSO concentration should be kept below 0.5%.

-

Add the parasite suspension to each well to achieve a final concentration of 1 x 10⁶ parasites/mL.

-

Include wells with parasites and medium only (negative control) and parasites with the highest concentration of DMSO used (solvent control).

-

Incubate the plates at 28°C for 72 hours.

-

Add resazurin solution to each well and incubate for a further 24 hours.

-

Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the 50% inhibitory concentration (IC₅₀) for each compound by plotting the percentage of parasite growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Selected Biological Activity Data of Nitroindazole Derivatives against Trypanosoma cruzi

| Compound | T. cruzi Form | IC₅₀ (µM) | Reference |

| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (hydrochloride) | Epimastigotes | 0.49 | [2] |

| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (hydrochloride) | Intracellular Amastigotes | 0.41 | [2] |

| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Epimastigotes | 5.75 | [2] |

| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Intracellular Amastigotes | 1.17 | [2] |

| 2-Benzyl-1-propyl-5-nitroindazolin-3-one | Amastigotes | < 5 | [13] |

| 2-Benzyl-1-butyl-5-nitroindazolin-3-one | Amastigotes | < 5 | [13] |

| Benznidazole (Reference Drug) | Epimastigotes | 25.22 | [14] |

Anticancer Agents and Hypoxia Imaging

The selective cytotoxicity of nitroindazoles in hypoxic tumor cells makes them attractive candidates for cancer therapy. They can be used as standalone cytotoxic agents or as radiosensitizers to enhance the efficacy of radiation therapy, which is less effective in hypoxic regions.

Furthermore, by labeling nitroindazoles with positron-emitting isotopes (e.g., ¹⁸F), they can be used as imaging agents in Positron Emission Tomography (PET) to non-invasively identify and quantify hypoxic regions within tumors. This information is invaluable for treatment planning and monitoring therapeutic response.

Biological Evaluation: MTT Cytotoxicity Assay

This protocol outlines the MTT assay, a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (nitroindazole derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight in a humidified incubator.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the untreated control and determine the IC₅₀ value.

Caption: A typical drug discovery workflow for the development of nitroindazole-based therapeutic agents.

Nitric Oxide Synthase Inhibition

Certain nitroindazole isomers, notably 7-nitroindazole, have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). Nitric oxide (NO) is a crucial signaling molecule in the nervous system, and its dysregulation is implicated in various neurological disorders. The ability of 7-nitroindazole to modulate NO production has made it a valuable research tool for studying the role of nNOS in neurodegenerative diseases, pain, and anxiety.

Future Perspectives and Conclusion

The nitroindazole scaffold has demonstrated remarkable versatility and enduring relevance in medicinal chemistry. From its early discovery to its current applications in diverse therapeutic areas, this heterocyclic nucleus continues to be a source of inspiration for the design of novel therapeutic agents. The unique mechanism of bioreductive activation remains a powerful strategy for targeting hypoxic tissues, a hallmark of many challenging diseases.

Future research in this field will likely focus on the development of next-generation nitroindazole derivatives with improved selectivity, potency, and pharmacokinetic profiles. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new lead compounds. Furthermore, the exploration of novel drug delivery systems to enhance the targeted delivery of nitroindazoles to hypoxic tissues holds significant promise.

References

- 1. benchchem.com [benchchem.com]

- 2. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rvrlabs.com [rvrlabs.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. 6-Nitroindazole manufacturers and suppliers in india [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 7-硝基吲唑 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 12. 2942-42-9 CAS MSDS (7-Nitroindazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application